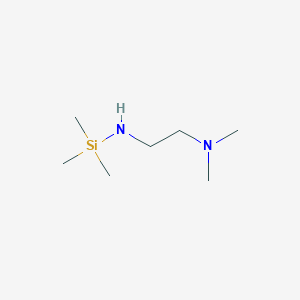

(S)-5-Acetamido-2-amino-5-oxopentanoic acid, 95% (Ac-L-Gln-OH)

Overview

Description

“(S)-5-Acetamido-2-amino-5-oxopentanoic acid, 95% (Ac-L-Gln-OH)” is a compound that has been studied in the context of prodrug development . It has been used in the synthesis of prodrugs for ganciclovir (GCV), a medication used to treat cytomegalovirus (HCMV) infections .

Synthesis Analysis

The compound has been used in the synthesis of mono amino acid and dipeptide prodrugs of ganciclovir (GCV) . These prodrugs were evaluated for hydrolysis by the A143T/A144T protease mutant in solution .Chemical Reactions Analysis

The compound has been used in the synthesis of prodrugs, which were evaluated for hydrolysis by the A143T/A144T protease mutant in solution . The hydrolysis of these prodrugs was also evaluated in Caco-2 cell homogenates, human liver microsomes (HLMs), and rat and human plasma .Scientific Research Applications

Synthesis and Isotopic Labeling

(S)-5-Acetamido-2-amino-5-oxopentanoic acid has been utilized in the synthesis of isotopically labeled compounds. For example, it serves as a precursor in the preparation of isotopomers of 5-aminolevulinic acid, which is central to the biosynthesis of biologically active porphyrins like chlorophyll and heme. This demonstrates its crucial role in research related to photosynthesis, oxygen transport, and electron transport systems (Shrestha‐Dawadi & Lugtenburg, 2003).

Analytical Chemistry

The compound is instrumental in analytical chemistry as a molecular probe. For example, it has been used for the sensitive detection of carbonyl compounds (aldehydes and ketones) in environmental water samples. This application is significant for environmental monitoring and pollution assessment (Houdier et al., 2000).

Organic Synthesis

In the realm of organic synthesis, (S)-5-Acetamido-2-amino-5-oxopentanoic acid is used for novel syntheses of β,β,β-trialkyl α-amino acids, showcasing its versatility as a building block for creating complex organic molecules (Barker et al., 1994).

Electrosynthesis

The electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride from methyl 5-nitro-4-oxopentanate has been studied, highlighting its potential for the efficient synthesis of amino acids through electrochemical methods. This process is significant for developing greener synthesis techniques (Konarev et al., 2007).

Schiff Bases and Bioimaging

It has been explored for the synthesis and characterization of Schiff bases with amino acid motifs for selective zinc sensing. Such applications are crucial for bioimaging, demonstrating its utility in biomedical research (Berrones-Reyes et al., 2019).

Mechanism of Action

The compound has been used in the synthesis of prodrugs for ganciclovir (GCV), a medication used to treat cytomegalovirus (HCMV) infections . The goal of this research was to determine if small molecular prodrug substrates can be developed for a specific HCMV encoded protease and thus achieve site-specific activation .

properties

IUPAC Name |

(2S)-5-acetamido-2-amino-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O4/c1-4(10)9-6(11)3-2-5(8)7(12)13/h5H,2-3,8H2,1H3,(H,12,13)(H,9,10,11)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKPDOQKJBOJTE-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=O)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC(=O)CC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40956739 | |

| Record name | Acetylglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-5-Acetamido-2-amino-5-oxopentanoic acid | |

CAS RN |

35305-74-9 | |

| Record name | N-Acetyl-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35305-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40956739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6291507.png)

![N-[(1S)-2-(Diphenylphosphino)-1-(2-(diphenylphosphino)phenyl)ethyl]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6291511.png)

![1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one hydrochloride](/img/structure/B6291526.png)

![[S(R)]-N-[(S)-[4-(1,1-dimethylethyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291530.png)

![[S(R)]-N-[(1S)-1-[1,1'-biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291549.png)

![N-[(1S)-1-[1,1'-Biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6291557.png)

![[S(R)]-N-[(1S)-1-[(diphenylphosphino)methyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291558.png)

![[S(R)]-N-[(S)-[3,5-Bis(1,1-dimethylethyl)-4-methoxyPh][2-(dicyclohexylphosphino)Ph]Me]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6291564.png)

![Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium](/img/structure/B6291600.png)